molecular formula C16H24N2O3 B6783459 3-Oxa-9-azaspiro[5.5]undecan-9-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone

3-Oxa-9-azaspiro[5.5]undecan-9-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone

Cat. No.: B6783459
M. Wt: 292.37 g/mol
InChI Key: MKBUWWCLVBXZPV-UHFFFAOYSA-N
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Description

3-Oxa-9-azaspiro[5.5]undecan-9-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique combination of a spirocyclic core with an oxazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azaspiro[5.5]undecan-9-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone typically involves multiple steps, starting with the formation of the spirocyclic core. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azaspiro[5.5]undecan-9-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Oxa-9-azaspiro[5.5]undecan-9-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-9-azaspiro[5.5]undecan-9-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxa-9-azaspiro[5.5]undecan-9-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone is unique due to its combination of a spirocyclic core and an oxazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-oxa-9-azaspiro[5.5]undecan-9-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12(2)13-11-14(21-17-13)15(19)18-7-3-16(4-8-18)5-9-20-10-6-16/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBUWWCLVBXZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N2CCC3(CC2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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